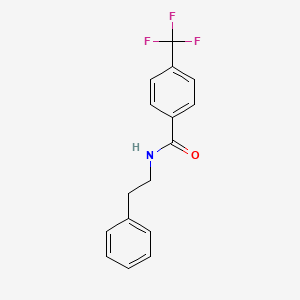

N-phenethyl-4-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3NO/c17-16(18,19)14-8-6-13(7-9-14)15(21)20-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBFVRBCRVRZFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analog Generation

Established Synthetic Routes for N-phenethyl-4-(trifluoromethyl)benzamide

The formation of the amide bond in this compound is typically achieved through the reaction of a phenethylamine (B48288) moiety with a derivative of 4-(trifluoromethyl)benzoic acid. This can be accomplished via several reliable synthetic pathways.

Amidation Reactions Utilizing 4-(Trifluoromethyl)benzoic Acid Precursors

The most direct method for synthesizing this compound involves the coupling of 4-(trifluoromethyl)benzoic acid or its more reactive derivatives with phenethylamine. A highly effective and commonly used precursor is 4-(trifluoromethyl)benzoyl chloride. orgsyn.org The high reactivity of the acyl chloride facilitates the nucleophilic attack by the amine, leading to the formation of the desired amide.

A general procedure involves dissolving phenethylamine and a base, such as potassium carbonate, in a suitable solvent system like a mixture of dichloromethane (B109758) and water. orgsyn.org To this biphasic mixture, 4-(trifluoromethyl)benzoyl chloride is added, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. orgsyn.org The reaction typically proceeds to completion at room temperature over several hours. orgsyn.org The use of a base is crucial to neutralize the hydrochloric acid generated as a byproduct, thus driving the reaction forward.

Alternatively, the carboxylic acid itself can be used directly, though this requires the use of coupling agents to activate the carboxyl group for amidation, as discussed in section 2.1.3.

Strategies for Introducing the Phenethylamine Moiety

The phenethylamine scaffold is a critical component of the target molecule and is introduced via direct amidation. researchgate.net In the synthesis of this compound, phenethylamine acts as the nucleophile that attacks the activated carboxyl group of the 4-(trifluoromethyl)benzoic acid precursor.

The selection of phenethylamine or its substituted derivatives is a key step in generating analogs with varied properties. The primary amine of the phenethylamine is sufficiently nucleophilic to react efficiently with acyl chlorides or with carboxylic acids activated by coupling agents. nih.govosti.gov The straightforward nature of this reaction allows for a modular approach, where different substituted phenethylamines can be readily incorporated to explore structure-activity relationships. For instance, studies on related compounds have shown that N-alkylation of a secondary amine with phenethyl bromide is a viable method for introducing this moiety. nih.gov

Application of Coupling Reagents in Synthesis (e.g., Dicyclohexylcarbodiimide, Ethyl Chloroformate)

When starting directly from 4-(trifluoromethyl)benzoic acid, coupling reagents are essential to facilitate the amide bond formation. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by phenethylamine.

Dicyclohexylcarbodiimide (DCC): DCC is a widely used coupling agent in amide synthesis. It reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine to form the amide bond, with dicyclohexylurea (DCU) being formed as a byproduct. To enhance the efficiency and minimize side reactions, DCC is often used in combination with an activating agent like N-hydroxybenzotriazole (HOBt). nih.gov

Ethyl Chloroformate: This reagent is used to form a mixed anhydride (B1165640) with the carboxylic acid. The carboxylic acid is first treated with a base, such as triethylamine, to form the carboxylate salt. Subsequent reaction with ethyl chloroformate produces a mixed carboxylic-carbonic anhydride. This anhydride is a highly activated species that reacts rapidly with the amine to yield the desired amide. bath.ac.uk This method is advantageous as the byproducts, ethanol (B145695) and carbon dioxide, are easily removed.

The table below summarizes typical reaction conditions for amide synthesis using these reagents, based on established methodologies for similar compounds.

| Precursor 1 | Precursor 2 | Coupling Reagent/Activator | Solvent | Base | Typical Conditions | Yield | Reference |

| 4-(Trifluoromethyl)benzoyl chloride | Phenethylamine | None | Dichloromethane/Water | K₂CO₃ | 0 °C to RT, 5h | High (e.g., 89-92% for similar reactions) | orgsyn.org |

| 4-(Trifluoromethyl)benzoic acid | Phenethylamine | DCC/HOBt | Dichloromethane | - | RT, 12h | Good | nih.gov |

| 4-(Trifluoromethyl)benzoic acid | Phenethylamine | Ethyl Chloroformate | Dichloroethane | Triethylamine | Reflux | Good (e.g., 87-89% for similar reactions) | nih.gov |

Chemical Modifications and Derivatization Strategies for Analog Development

To explore the chemical space around this compound, structural modifications can be introduced on both the phenethyl group and the trifluoromethylphenyl ring.

Structural Diversification of the Phenethyl Group

The N-phenethyl portion of the molecule offers significant opportunities for structural variation. Research on related classes of compounds, such as fentanyl analogs, demonstrates that modifications to this group can profoundly influence biological activity. osti.govnih.gov

Ring Substitution: Introducing substituents on the aromatic ring of the phenethyl moiety is a common strategy. bath.ac.ukresearchgate.net Halogens (F, Cl), alkyl, or alkoxy groups can be placed at the ortho, meta, or para positions to alter the electronic and steric properties of the molecule. For example, the synthesis of N-p-chloro-phenethylnorhydromorphone highlights the introduction of a chlorine atom on the phenethyl ring. researchgate.net

Alkyl Chain Modification: The ethyl linker can also be modified. Introducing methyl groups on the α or β carbons of the ethyl chain can create chiral centers and impose conformational constraints. osti.gov

Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems, such as thienyl or pyridyl groups, to investigate the impact of different ring systems on activity. nih.gov

The following table illustrates potential derivatization strategies for the phenethyl group based on established synthetic modifications of related compounds.

| Modification Site | Example Substituent | Rationale | Representative Synthetic Approach |

| Phenethyl Aromatic Ring | p-Chloro, p-Fluoro, p-Methoxy | Modulate electronic properties and lipophilicity | Amidation using the corresponding substituted phenethylamine |

| Ethyl Chain (α-position) | Methyl | Introduce chirality and steric bulk | Amidation using α-methylphenethylamine |

| Phenyl Ring | Thienyl | Bioisosteric replacement | Amidation using 2-(thiophen-2-yl)ethan-1-amine |

Substituent Variations on the Trifluoromethylphenyl Ring

The 4-(trifluoromethyl)phenyl ring is another key area for modification. The trifluoromethyl group is a strong electron-withdrawing group and a lipophilic hydrogen bond acceptor, which can be critical for molecular interactions.

Alternative Electron-Withdrawing Groups: The trifluoromethyl group can be replaced with other electron-withdrawing groups such as a nitro (-NO₂), cyano (-CN), or sulfonyl group to probe the importance of the electronic properties of this part of the molecule.

Positional Isomerism: The trifluoromethyl group can be moved from the para- (4-) position to the meta- (3-) or ortho- (2-) position. This allows for the investigation of how the spatial arrangement of the substituent affects the molecule's conformation and binding. For instance, the synthesis of 3-(Trifluoromethyl)-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)benzamide demonstrates the use of a 3-(trifluoromethyl)benzoyl precursor. researchgate.net

Additional Substituents: Further substituents, such as halogens or small alkyl groups, can be added to the trifluoromethylphenyl ring to fine-tune its properties. This can be achieved by starting with appropriately substituted benzoic acid derivatives.

Alterations within the Central Amide Linkage and Core Structure

The amide bond is a critical functional group in many biologically active molecules, but it can be susceptible to enzymatic hydrolysis, which may lead to poor metabolic stability. uni-muenchen.de Consequently, a common strategy in drug design is the replacement of the amide bond with a bioisostere—a different functional group that mimics the key physicochemical properties of the amide, such as its size, shape, electronic distribution, and hydrogen bonding capabilities, while offering improved stability. nih.govwikipedia.org

Several classes of amide bioisosteres are well-established in medicinal chemistry and could be applied to the this compound scaffold. nih.gov These include thioamides, trifluoroethylamines, and sulfonamides.

Thioamides and Selenoamides: The replacement of the amide carbonyl oxygen with sulfur results in a thioamide. This modification alters the hydrogen-bonding properties, as the C=S bond is a weaker hydrogen bond acceptor, while the N-H bond becomes a stronger hydrogen bond donor. mdpi.com In a study on different benzamide (B126) analogs, the thioamide and selenoamide bioisosteres of a reference benzamide demonstrated significant biological activity, suggesting these could be viable modifications. mdpi.com

Trifluoroethylamines: Trifluoroethylamine groups are considered metabolically stable isosteres of the amide linkage. uni-muenchen.de Their synthesis can be achieved from trifluoromethylated N-aryl N,O-acetals, which act as stable imine surrogates. These intermediates can react with a variety of nucleophiles to generate a diverse range of functionalized trifluoromethylated amines. uni-muenchen.de This approach offers a pathway to replace the -C(O)NH- linker in this compound with a more robust -CH₂CF₂- or -CF₂CH₂- group.

Sulfonamides: Sulfonamides represent another class of amide bioisosteres. While they can enhance metabolic stability, their introduction may sometimes lead to issues with solubility. cambridgemedchemconsulting.com The synthesis of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives has been accomplished through a sequence of reactions starting from aniline, indicating a feasible route for creating sulfonamide analogs of the target compound. researchgate.net

Below is a data table illustrating potential modifications to the central amide linkage of this compound based on these established bioisosteric replacements.

Table 1: Potential Bioisosteric Modifications of the Amide Linkage

| Compound Name | Core Structure | Modification Type |

|---|---|---|

| This compound | Benzamide | Parent Amide |

| N-phenethyl-4-(trifluoromethyl)thiobenzamide | Thiobenzamide | Thioamide Isostere |

| N-(2,2,2-trifluoro-1-(4-(trifluoromethyl)phenyl)ethyl)-2-phenylethanamine | Trifluoroethylamine | Trifluoroethylamine Isostere |

| N-phenethyl-4-(trifluoromethyl)benzenesulfonamide | Benzenesulfonamide | Sulfonamide Isostere |

Incorporations of Heterocyclic Systems into the Molecular Scaffold

The incorporation of heterocyclic rings is a prevalent strategy in drug discovery to modulate physicochemical properties, improve biological activity, and explore new chemical space. nih.govresearchgate.net For the this compound scaffold, heterocycles can be introduced in several ways: as replacements for one of the phenyl rings or as direct bioisosteres of the central amide bond. nih.gov

Heterocyclic Rings as Phenyl Group Surrogates: The phenethyl or the trifluoromethylbenzoyl phenyl rings can be replaced with various aromatic heterocycles such as pyridine (B92270), thiophene, pyrazole, or furan. researchgate.net Such modifications can alter the molecule's polarity, solubility, and metabolic profile, and can introduce new hydrogen bonding interactions. For instance, in the development of fentanyl analogs, the isosteric replacement of the phenyl ring in the phenethyl group with thienyl or tetrazolyl rings resulted in new analgesics with distinct properties. nih.gov Similarly, replacing the benzene (B151609) ring with a pyridine structure has been used to optimize receptor binding affinity and selectivity in other benzamide series. nih.gov

Heterocycles as Amide Bond Bioisosteres: Certain five-membered heterocycles are well-regarded as effective amide bond mimics. nih.govcambridgemedchemconsulting.com Oxadiazoles and triazoles are particularly common choices. nih.gov

Oxadiazoles: Both 1,2,4- and 1,3,4-oxadiazoles are frequently used to replace amide bonds. They can mimic the planarity and dipole moment of the amide group and may confer improved metabolic stability and membrane permeability. nih.gov The synthesis of 1,2,4-oxadiazole-based bioisosteres of benzamides has been successfully demonstrated as a strategy to generate novel analogs. mdpi.com

Triazoles: The 1,2,3-triazole moiety is another effective amide surrogate that preserves key geometric features. nih.gov Its use has been successful in various drug classes, including HIV protease inhibitors and BACE1 inhibitors. mdpi.com

These heterocyclic systems offer diverse vectors for structural modification, allowing for fine-tuning of the molecule's properties. The table below outlines potential avenues for incorporating heterocyclic systems into the this compound scaffold.

Table 2: Potential Incorporations of Heterocyclic Systems

| Compound Name | Modification Type | Rationale |

|---|---|---|

| N-(2-(pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide | Phenyl Ring Replacement | Modulate polarity and solubility researchgate.netnih.gov |

| N-phenethyl-4-(trifluoromethyl)nicotinamide | Phenyl Ring Replacement | Introduce hydrogen bond acceptor researchgate.net |

| 2-(phenethyl)-5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole | Amide Bioisostere | Improve metabolic stability nih.govmdpi.com |

| 1-(phenethyl)-4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | Amide Bioisostere | Mimic amide geometry and electronics nih.govmdpi.com |

Structure Activity Relationship Sar and Design Principles

Positional and Electronic Effects of Trifluoromethyl Group Substitution

The trifluoromethyl (CF₃) group is a unique substituent in medicinal chemistry, known for its potent electron-withdrawing properties and significant steric bulk compared to a hydrogen or methyl group. mdpi.com Its placement on the benzamide (B126) ring profoundly influences the molecule's physicochemical characteristics and, consequently, its biological interactions.

Electronic Influence: The CF₃ group is one of the most powerful electron-withdrawing groups used in drug design. nih.gov When placed at the para-position (position 4) of the benzamide's phenyl ring, its strong inductive effect withdraws electron density from the aromatic system. This electronic pull enhances the electrophilic character of the molecule, which can lead to stronger interactions, such as hydrogen bonds and electrostatic interactions, with biological targets. mdpi.comnih.gov The modification of the electronic environment can also alter the pKa of the amide proton, potentially affecting its role as a hydrogen bond donor.

Physicochemical and Metabolic Impact: The substitution of a methyl (-CH₃) group with a trifluoromethyl (-CF₃) group is a common strategy in medicinal chemistry, though its effect on bioactivity is not always straightforwardly positive. researchgate.net However, the CF₃ group often enhances metabolic stability. The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation by enzymes like cytochrome P450s. mdpi.com This increased stability can prolong the compound's duration of action. Furthermore, the CF₃ group significantly increases lipophilicity (fat solubility), which can improve the molecule's ability to cross cellular membranes and reach its target. mdpi.comresearchgate.net In some cases, CF₃-bearing compounds have demonstrated greater potency and improved metabolic stability in vitro compared to their non-fluorinated or nitro-containing counterparts. nih.govacs.org The CF₃ group is often employed as a bioisostere for other atoms or groups, such as chlorine or a nitro group, due to similarities in size or electronic properties, which can help in optimizing a molecule's ADME (absorption, distribution, metabolism, and excretion) profile. mdpi.comresearchgate.netresearchgate.net

| Property | Trifluoromethyl (-CF₃) | Methyl (-CH₃) | Chlorine (-Cl) | Nitro (-NO₂) |

|---|---|---|---|---|

| Electronic Effect | Strongly Electron-Withdrawing | Weakly Electron-Donating | Weakly Electron-Withdrawing | Strongly Electron-Withdrawing |

| Hansch Lipophilicity Parameter (π) | +0.88 mdpi.com | +0.56 | +0.71 | -0.28 |

| Metabolic Stability | High mdpi.comresearchgate.net | Low (prone to oxidation) | Moderate | Moderate (prone to reduction) |

| Steric Size (Van der Waals radius) | Larger than methyl mdpi.com | Baseline | Similar to CF₃ mdpi.com | Planar, different geometry |

Elucidation of the Phenethyl Side Chain's Contribution to Biological Activity

The phenethyl side chain is a crucial structural motif found in a vast number of biologically active compounds, including many neurotransmitters and therapeutic agents. nih.gov Its contribution to the biological activity of N-phenethyl-4-(trifluoromethyl)benzamide stems from its size, hydrophobicity, and conformational flexibility.

The phenethyl group primarily provides a hydrophobic surface that can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket. The size and shape of this group are critical for achieving a proper fit. SAR studies on related N-phenethyl compounds have shown that substitutions on the phenethyl ring can significantly modulate binding affinity and functional activity. nih.gov For instance, the introduction of substituents can alter potency or even change the pharmacological profile from an agonist to an antagonist. nih.gov

Conformational flexibility is another key aspect. The ethyl linker allows the phenyl ring to adopt various orientations relative to the benzamide core. Theoretical and experimental studies on 2-phenylethylamine have identified two primary low-energy conformations: a folded or gauche conformation and an extended or anti conformation. researchgate.net

Gauche (folded): In this conformation, the phenyl ring is folded back towards the amine group, which can be stabilized by an intramolecular interaction between the amino group and the π-electrons of the aromatic ring. researchgate.net

Anti (extended): This conformation results in a more linear, extended structure. researchgate.net

| Substitution on Phenethyl Ring (in related morphans) | Observed Effect on Receptor Binding/Activity | Reference |

|---|---|---|

| Unsubstituted | Baseline activity | nih.gov |

| 4-Nitro (-NO₂) | µ-agonist and δ-antagonist activity, high in vivo potency | nih.gov |

| 4-Chloro (-Cl) | Showed inverse agonist activity at the δ-opioid receptor | nih.gov |

| Methoxy, Hydroxy, Methyl | Modulated binding affinity at µ, δ, and κ receptors | nih.gov |

Influence of Stereochemistry and Conformational Preferences on Efficacy

The three-dimensional structure of a molecule, encompassing both its stereochemistry and conformational preferences, is a fundamental determinant of its biological activity.

Stereochemistry: Although the parent this compound is achiral, substitutions on the ethyl linker of the phenethyl side chain can introduce a chiral center, leading to the existence of stereoisomers (enantiomers). It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different activities. For instance, in studies of related phenethylamine (B48288) derivatives, the (S)- and (R)-forms have shown distinct binding stabilities and interactions within transporter binding sites. researchgate.net One enantiomer may fit perfectly into a receptor and elicit a strong response, while the other may fit poorly or not at all, resulting in weak or no activity.

Identification of Pharmacophoric Elements and Their Structural Requirements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the this compound scaffold, several key pharmacophoric elements can be identified based on its structure and comparison with other bioactive benzamides and phenethylamines. nih.govbiomolther.org

Aromatic Ring A (Trifluoromethyl-substituted): This ring, functionalized with the electron-withdrawing CF₃ group, likely engages in hydrophobic and/or π-π stacking interactions. The CF₃ group itself can modulate binding through specific interactions and by influencing the electronic nature of the entire benzamide portion. mdpi.com

Amide Linker (-CONH-): This rigid, planar group is a critical pharmacophoric feature. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) can act as a hydrogen bond acceptor. nih.gov These interactions are often essential for anchoring the ligand within the active site of a protein. nih.gov

Phenethyl Moiety: This group consists of a hydrophobic linker (the ethyl chain) and a second aromatic ring (Ring B).

Ethyl Linker: Provides the correct spacing and orientation between the benzamide core and the terminal phenyl ring.

Aromatic Ring B (Phenyl): Acts as a significant hydrophobic feature, crucial for binding affinity through interactions with nonpolar residues in the target protein. biomolther.org

SAR studies on related benzamide derivatives confirm the importance of these elements. For example, the presence of heteroatoms in the amide group that can chelate with metal ions (like zinc in histone deacetylases) is critical for the activity of some benzamide inhibitors. nih.gov Similarly, studies on phenethylamine derivatives show that the nature and position of substituents on the aromatic rings are key determinants of binding affinity. biomolther.org

| Pharmacophoric Element | Structural Feature | Potential Interaction Type | Reference |

|---|---|---|---|

| Aromatic Region 1 | 4-(Trifluoromethyl)phenyl ring | Hydrophobic, π-π Stacking, Electrostatic | mdpi.comnih.gov |

| H-Bond Donor | Amide N-H | Hydrogen Bonding | nih.govnih.gov |

| H-Bond Acceptor | Amide C=O | Hydrogen Bonding | nih.govnih.gov |

| Hydrophobic/Aromatic Region 2 | Phenethyl group | Hydrophobic, van der Waals | nih.govbiomolther.org |

Computational Approaches to SAR Elucidation (e.g., 3D-QSAR, Ligand-Based Design)

When the three-dimensional structure of a biological target is unknown, computational methods like ligand-based drug design become invaluable for elucidating SAR. nih.gov These approaches use a set of molecules with known activities to develop a predictive model.

3D-Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the biological activity of a series of compounds with their 3D properties. peerj.com The process involves:

Alignment: A set of analog molecules are superimposed in 3D space based on a common scaffold.

Field Calculation: Steric and electrostatic fields are calculated around each molecule on a 3D grid.

Correlation: Statistical methods, like Partial Least Squares (PLS), are used to build a mathematical model that relates the variations in the field values to the variations in biological activity.

The resulting 3D-QSAR models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. For example, a map might show that adding a bulky group in one area is favorable (enhances activity), while adding an electronegative group in another is unfavorable. peerj.com Such models have been successfully applied to series of benzamide and related derivatives to guide the design of more potent inhibitors. nih.govpeerj.com

Ligand-Based Pharmacophore Modeling: This approach involves identifying a common 3D arrangement of pharmacophoric features from a set of active molecules. nih.gov For a series of benzamide analogs, a pharmacophore model might consist of features like a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and two aromatic rings. nih.gov Once validated, this pharmacophore hypothesis serves as a 3D query to screen large chemical databases for new, structurally diverse molecules that possess the required features and are therefore likely to be active. nih.gov

These computational techniques provide powerful predictive tools that rationalize the observed SAR and guide the synthesis of new analogs with improved efficacy, helping to optimize lead compounds in the drug discovery process. nih.govfrontiersin.org

| Computational Method | Description | Key Output | Reference |

|---|---|---|---|

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D steric and electrostatic fields of molecules with their biological activity. | Contour maps indicating favorable/unfavorable regions for steric bulk and charge. Predictive statistical model (q², r²). | nih.govpeerj.com |

| Ligand-Based Pharmacophore Modeling | Identifies the common 3D arrangement of essential chemical features in a set of active molecules. | A 3D model of essential features (e.g., H-bond donors/acceptors, hydrophobic centers) used for virtual screening. | nih.govnih.gov |

| Molecular Docking (if target is known) | Predicts the preferred orientation of a ligand when bound to a target to form a stable complex. | Binding pose, interaction energies, and identification of key interacting residues. | nih.govnih.gov |

Molecular and Cellular Mechanisms of Action

Investigation of Specific Enzyme Inhibition Profiles

The benzamide (B126) scaffold is a recurring motif in the design of inhibitors for a diverse range of enzymatic targets. Research into derivatives, including N-phenethyl-4-(trifluoromethyl)benzamide and structurally related analogs, has revealed specific modulatory effects on several key enzymes implicated in human and microbial diseases.

Cholesteryl Ester Transfer Protein (CETP) is a plasma glycoprotein, primarily secreted by the liver, that facilitates the transfer of cholesteryl esters from atheroprotective high-density lipoprotein (HDL) to pro-atherogenic very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles. semanticscholar.orgnih.govmdpi.com Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels while reducing LDL cholesterol. nih.gov The mechanism of CETP inhibition by various compounds can lead to a reduction in major adverse cardiovascular events by lowering apolipoprotein B (apoB) levels. mdpi.com

Several studies have explored benzamide derivatives as potential CETP inhibitors. nih.govju.edu.jo Research into 3,5-bis(trifluoromethyl)benzylamino benzamides demonstrated that these compounds exhibit significant CETP inhibitory activity. nih.gov For instance, analogs with unsubstituted aromatic rings or ortho-CF₃ substitutions showed potent inhibition. nih.gov The high docking scores of these trifluoromethyl-containing compounds against the CETP crystal structure (PDB ID: 4EWS) suggest they are promising inhibitors. nih.gov Another study on oxoacetamido-benzamides identified a compound, 9g, with substantial CETP inhibitory activity. semanticscholar.org Molecular docking simulations indicate that these benzamide compounds fit within the CETP active site, where hydrophobic interactions are the primary driver for the formation of the ligand-enzyme complex. semanticscholar.org

Table 1: In Vitro CETP Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Description | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide analog | 10 | 100% | 1.36 nih.gov |

| 9b | ortho-CF₃ substituted 3,5-bis(trifluoromethyl)benzylamino benzamide analog | 10 | 100% | 0.69 nih.gov |

| 9g | Oxoacetamido-benzamide derivative | Not Specified | Not Specified | 0.96 semanticscholar.org |

| 9a (Bromophenethyl) | 4-bromophenethylbenzamide derivative | 10 | 40.7% | Not Determined ju.edu.jo |

This table is interactive. Click on the headers to sort the data.

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins, playing a crucial role in epigenetic regulation of gene expression. nih.gov The abnormal expression of specific isoforms, such as the class I enzyme HDAC8, is linked to various diseases, including cancer, making it a therapeutic target. researchgate.net

The benzamide chemical structure is a key feature in several known HDAC inhibitors. nih.gov For example, N-acetyldinaline (CI-994), a benzamide derivative, is an established HDAC inhibitor that leads to histone hyperacetylation in cancer cells. nih.gov Furthermore, medicinal chemistry efforts have led to the design of N-hydroxy-3-sulfamoylbenzamide-based compounds that exhibit potent and selective inhibition of HDAC8. researchgate.net While the broader benzamide class shows activity on HDAC enzymes, no specific research was found directly investigating the modulatory effects of this compound on HDAC8.

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes that hydrolyze the neurotransmitter acetylcholine, thereby terminating its action at cholinergic synapses. nih.govalbany.edu Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

The benzamide moiety has been incorporated into various compounds designed as cholinesterase inhibitors. nih.govnih.gov A series of 4-(1,3-dioxoisoindolin-2-yl)-N-phenyl benzamide derivatives were synthesized and evaluated for their anti-acetylcholinesterase activity, with some compounds showing significant inhibitory potency. nih.gov Another study reported on benzenesulfonamides carrying a benzamide moiety that demonstrated potent, nanomolar-level inhibition of both AChE and human carbonic anhydrase isoenzymes. nih.gov Although various benzamide derivatives have established cholinesterase inhibitory activity, specific data on the effects of this compound on either acetylcholinesterase or butyrylcholinesterase were not identified in the reviewed literature.

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Related Benzamide Derivatives

| Compound Series | Lead Compound | IC₅₀ (µM) | Kᵢ (nM) |

| 4-(1,3-Dioxoisoindolin-2-yl)-N-phenyl benzamides | 4g | 1.1 nih.gov | Not Determined |

| N-(1-(4-Methoxyphenyl)-3-oxo-3-((4-(N-(substituted)sulfamoyl)phenyl)amino)prop-1-en-1-yl)benzamides | 3f | 0.00911 | 8.91 nih.gov |

This table is interactive. Click on the headers to sort the data.

The papain-like protease (PLpro) of SARS-CoV-2 is a cysteine protease crucial for viral replication and pathogenesis. nih.govnih.gov It cleaves the viral polyprotein and also removes ubiquitin and ISG15 modifications from host proteins, which helps the virus evade the host's innate immune response. nih.govfrontiersin.orgvu.lt These functions make PLpro a high-priority target for antiviral drug development. frontiersin.org

Recent research has focused on developing noncovalent PLpro inhibitors, with studies successfully designing potent compounds based on a central 1-phenylethyl benzamide core structure, which is highly similar to this compound. nih.gov These inhibitors were rationally designed to bind to the BL2 groove pocket of the enzyme. nih.gov The most promising lead compounds from this series demonstrated potent enzymatic inhibition of SARS-CoV-2 PLpro with inhibitory constant (Ki) values in the nanomolar range. nih.gov X-ray co-crystal structures confirmed that these benzamide-based inhibitors maintain critical hydrogen bonds and π-π interactions with the BL2 loop of the protease. nih.gov

Table 3: Enzymatic Inhibition of SARS-CoV-2 PLpro by 1-Phenylethyl Benzamide-Based Inhibitors

| Assay Type | Substrate | Lead Compound Ki (nM) |

| FRET-based enzymatic assay | Ubiquitin-AMC | 63.5 nih.gov |

| FRET-based enzymatic assay | ISG15-AMC | 38.5 nih.gov |

| General Enzymatic Inhibition | Not Specified | 13.2 - 88.2 nih.gov |

This table is interactive. Click on the headers to sort the data.

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is a flavoenzyme essential for the biosynthesis of the mycobacterial cell wall. nih.govnih.gov It catalyzes a crucial step in the formation of arabinans, which are vital components of arabinogalactan (B145846) and lipoarabinomannan. researchgate.netresearchgate.net The absence of a human homolog makes DprE1 an attractive target for novel anti-tuberculosis drugs. nih.gov

A class of compounds known as dinitrobenzamides (DNBs) and other nitroaromatic benzamides have shown potent activity against Mycobacterium tuberculosis by targeting DprE1. nih.govnih.gov Some of these compounds act as covalent inhibitors; the nitro group is reduced by the enzyme's FAD cofactor to a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site. nih.govnih.gov

Of particular relevance, structural studies have been conducted on DprE1 in complex with CT319, a compound identified as R-3-(nitro)-N-(1-phenylethyl)-5-(trifluoromethyl) benzamide. nih.gov This molecule is structurally very similar to this compound. The crystal structure revealed that CT319 binds to the DprE1 active site non-covalently. nih.gov The binding is stabilized largely by hydrophobic interactions, with the trifluoromethyl group interacting with residues Lys134 and Tyr314, and the phenylethyl moiety forming hydrophobic contacts with Tyr60, Trp230, Phe320, and others. chemrxiv.org This demonstrates that binding of this class of inhibitors is not strictly dependent on the formation of a covalent bond. nih.gov

Tyrosine kinases are a large family of enzymes that play fundamental roles in cellular signaling pathways controlling growth, differentiation, and proliferation. nih.govresearchgate.net Mutated or overexpressed tyrosine kinases can act as oncogenic drivers, making them important targets in cancer therapy. nih.gov

The benzamide scaffold has been integrated into molecules designed as potent kinase inhibitors. nih.gov For example, a series of 4-substituted aminoisoquinoline benzamides were found to potently inhibit Src-family kinases and FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). nih.gov While these findings highlight the utility of the benzamide structure in designing kinase inhibitors, no specific data were found that characterize the activity of this compound itself as a tyrosine kinase inhibitor.

Cellular Pathway Modulation and Biological Response

Immune Checkpoint Protein Modulation (e.g., PD-L1)

Programmed death-ligand 1 (PD-L1) is a critical immune checkpoint protein that, upon binding to its receptor PD-1 on T-cells, suppresses the immune system's ability to attack cancer cells. Modulation of the PD-1/PD-L1 axis is a cornerstone of modern cancer immunotherapy.

Currently, there is no direct scientific evidence from available research to suggest that this compound modulates the expression or function of PD-L1 or other immune checkpoint proteins. Comprehensive searches of scientific databases and literature have not revealed any studies specifically investigating the immunological effects of this compound within the tumor microenvironment or its potential to interfere with immune checkpoint pathways.

Investigations into Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, and the cell cycle are fundamental processes that are often dysregulated in cancer. Therapeutic interventions frequently aim to induce apoptosis in cancer cells or to arrest the cell cycle, thereby preventing proliferation.

While some N-substituted benzamides have been documented to induce apoptosis and cause cell cycle arrest in cancer cell lines, specific studies on this compound are not present in the current body of scientific literature. The potential for this compound to influence these pathways can be hypothesized based on the activity of structurally related molecules, but empirical data is lacking. Without dedicated research, it is not possible to confirm whether this compound can trigger apoptotic pathways, such as the activation of caspases, or if it can halt cell cycle progression at specific checkpoints (e.g., G1/S or G2/M).

Neuroprotective Actions and Related Signaling Pathways (e.g., AKT, PKA)

The serine/threonine kinases AKT and Protein Kinase A (PKA) are central players in signaling pathways that govern neuronal survival, growth, and plasticity. Dysregulation of these pathways is implicated in various neurodegenerative diseases, making them attractive targets for neuroprotective therapies.

To date, no research has been published that specifically examines the neuroprotective properties of this compound. Furthermore, there are no available studies investigating its effects on the AKT or PKA signaling cascades in neuronal cells. Therefore, any potential role for this compound in promoting neuronal survival or mitigating neurodegenerative processes remains speculative and awaits future scientific inquiry.

Computational Chemistry and in Silico Drug Design

Molecular Docking Simulations and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-phenethyl-4-(trifluoromethyl)benzamide, docking simulations would elucidate its binding mode within a protein's active site. The predicted interactions are based on the compound's key structural motifs.

The phenethyl and trifluoromethylphenyl moieties are expected to form significant hydrophobic and van der Waals interactions with nonpolar amino acid residues. The central amide group is a crucial interaction point, with the amide oxygen acting as a hydrogen bond acceptor and the N-H group serving as a hydrogen bond donor. nih.govresearchgate.netwalshmedicalmedia.com The trifluoromethyl (-CF3) group, due to its electron-withdrawing nature, can also participate in dipole-dipole or halogen-bonding interactions.

Docking studies on analogous benzamide (B126) derivatives have shown that these types of interactions are critical for binding to various protein targets, such as enzymes and receptors. nih.govresearchgate.net For instance, in a hypothetical docking scenario with a kinase, this compound would likely occupy the ATP-binding site, with the amide forming hydrogen bonds to the hinge region and the phenyl rings fitting into hydrophobic pockets.

Table 1: Predicted Ligand-Protein Interactions for this compound

| Interaction Type | Molecular Feature | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bond (Acceptor) | Amide Carbonyl Oxygen | Backbone N-H of hinge region residues (e.g., Leu, Val) |

| Hydrogen Bond (Donor) | Amide N-H | Side-chain or backbone carbonyls (e.g., Glu, Asp, Gln) |

| Hydrophobic/Aromatic | Phenethyl & Phenyl Rings | Nonpolar/aromatic residues (e.g., Leu, Ile, Val, Phe, Tyr) |

Pharmacophore Modeling for Target Identification and Ligand Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A ligand-based pharmacophore model for this compound and its analogs would be derived from the structures of known active compounds. nih.govresearchgate.net

The key pharmacophoric features of this molecule can be defined as:

One Hydrogen Bond Donor (HBD): The amide nitrogen.

One Hydrogen Bond Acceptor (HBA): The amide carbonyl oxygen.

Two Hydrophobic/Aromatic (HY/AR) features: The phenethyl ring and the trifluoromethyl-substituted phenyl ring.

These features represent the primary points of interaction with a biological target. nih.govnih.gov This model could then be used to screen large chemical databases to identify novel compounds with different core structures but the same essential pharmacophoric arrangement, potentially leading to the discovery of new lead compounds. tandfonline.com

Table 2: Key Pharmacophoric Features of this compound

| Feature | Type | Description |

|---|---|---|

| HBD | Hydrogen Bond Donor | Amide N-H group |

| HBA | Hydrogen Bond Acceptor | Amide C=O group |

| HY/AR 1 | Hydrophobic/Aromatic | Phenethyl group's phenyl ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models correlate the chemical structure of a series of compounds with their biological activity. archivepp.comresearchgate.net For a series of analogs based on the this compound scaffold, a QSAR model would be developed to predict the activity of new, unsynthesized compounds. nih.govnih.govmdpi.com

The model would rely on calculating various molecular descriptors that quantify physicochemical properties. Key descriptors for this compound would include lipophilicity (logP), topological polar surface area (TPSA), molecular weight, and electronic parameters describing the influence of the trifluoromethyl group. nih.gov The results of QSAR studies on other benzimidazole (B57391) and benzodiazepine (B76468) derivatives indicate that properties like hydrophobicity and electronic features are often critical determinants of activity. researchgate.netmdpi.com

Table 3: Predicted QSAR Descriptors and Their Likely Impact on Activity

| Descriptor | Predicted Influence | Rationale |

|---|---|---|

| LogP (Lipophilicity) | High | The two aromatic rings and the CF3 group increase lipid solubility, which can enhance membrane permeability and hydrophobic interactions. |

| TPSA (Polarity) | Low to Moderate | The polarity is primarily from the amide group. A lower TPSA generally correlates with better cell permeability. |

| Molecular Weight | Moderate | The molecular weight would be a factor in bioavailability, with higher values sometimes negatively impacting absorption. |

| Hydrogen Bond Donors/Acceptors | Low | A low count (1 donor, 1 acceptor) is often favorable for drug-likeness and permeability according to established rules like Lipinski's. bohrium.com |

| Electronic Effects | Significant | The strong electron-withdrawing nature of the -CF3 group alters the electron density of the adjacent phenyl ring, influencing binding interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the movement of atoms in a molecule over time, offering insights into conformational flexibility and the stability of ligand-protein complexes. tandfonline.commdpi.com For this compound, MD simulations would be crucial for understanding its dynamic behavior.

Key areas of flexibility include the rotatable bonds of the phenethyl linker and the C-N amide bond. MD simulations can reveal the preferred conformations of the molecule in solution and within a protein's binding site. nih.govtandfonline.com When complexed with a protein, simulations can assess the stability of the interactions predicted by molecular docking, such as the persistence of key hydrogen bonds and the dynamic fit of the hydrophobic groups within the binding pocket over a simulated timeframe (e.g., nanoseconds). nih.gov This provides a more realistic view of the binding event than static docking poses.

ADME Prediction Methodologies (Absorption, Distribution, Metabolism, Excretion)

In silico ADME prediction is a critical step in early drug discovery, helping to identify compounds with favorable pharmacokinetic profiles and avoid costly late-stage failures. bohrium.commdpi.comjonuns.com

Oral absorption is often predicted using models based on physicochemical properties, such as Lipinski's Rule of Five. This compound's properties can be estimated to assess its potential for oral bioavailability. The molecule possesses two aromatic rings and a trifluoromethyl group, suggesting high lipophilicity (LogP). Its hydrogen bond donor (1) and acceptor (1) counts are low, which is favorable for permeability. However, its molecular weight and high lipophilicity might place it at the borderline of some drug-likeness rules. Computational models predict that good intestinal absorption is likely, but it may be subject to efflux by transporters if it is identified as a substrate. japtronline.com

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). nih.govnih.gov BBB penetration is generally favored by high lipophilicity, low molecular weight, and a low polar surface area (TPSA). nih.govmdpi.com

This compound has conflicting features for BBB penetration. Its high predicted lipophilicity is a strong positive factor. mdpi.com Conversely, its TPSA, while not excessively high, and its molecular weight may limit passive diffusion across the BBB. researchgate.net Predictive models often use a combination of these descriptors to generate a logBB score (log of brain/blood concentration ratio). Given its properties, the compound is likely to have some capacity to cross the BBB, but its efficiency would need to be confirmed experimentally. mdpi.com

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Outcome | Rationale |

|---|---|---|

| Oral Absorption | Probable | Favorable H-bond count and lipophilicity, but may be limited by molecular size. |

| BBB Penetration | Possible | High lipophilicity favors penetration, but TPSA and molecular weight may be limiting factors. |

| Hepatotoxicity | Low to Moderate | Some studies on related trifluoromethyl compounds suggest a potential for hepatotoxicity that would require evaluation. jonuns.com |

| Metabolism | Likely via CYP450 | The phenyl rings are susceptible to hydroxylation, and the amide bond can undergo hydrolysis. |

Metabolic Stability and Biotransformation Pathway Predictions

The metabolic stability of a drug candidate is a critical determinant of its oral bioavailability and dosing regimen. nih.gov In silico models can predict the susceptibility of a molecule to metabolism by key enzyme systems, primarily the Cytochrome P450 (CYP) superfamily. researchgate.netnih.gov These predictions are often based on quantitative structure-activity relationship (QSAR) models and machine learning algorithms trained on large datasets of known drug metabolism. jocpr.comnih.gov

For This compound , several structural features are pertinent to its predicted metabolic stability. The amide bond can be a site for hydrolysis, although it is generally more stable than an ester linkage. nomuraresearchgroup.com The presence of the N-phenethyl group introduces potential sites for oxidation on the ethyl linker and the phenyl ring. nih.gov However, the trifluoromethyl (CF3) group on the benzoyl moiety is a key feature influencing its metabolic fate. The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic cleavage. mdpi.com This group can also exert a strong electron-withdrawing effect, which can deactivate the aromatic ring to oxidative metabolism. mdpi.com This deactivation is a common strategy in medicinal chemistry to enhance metabolic stability and prolong a compound's half-life. mdpi.com

Based on these general principles, a predictive metabolic stability profile for This compound can be constructed. It is anticipated to have moderate to good metabolic stability due to the trifluoromethyl group, which protects the benzoyl ring from extensive oxidation. The primary sites of metabolic attack are likely to be the N-phenethyl moiety.

Table 1: Predicted Metabolic Stability of this compound

| Parameter | Predicted Value | Rationale | Supporting Evidence |

| Hepatic Clearance | Low to Moderate | The trifluoromethyl group is expected to reduce the rate of oxidative metabolism by CYP enzymes. | Trifluoromethyl groups are known to enhance metabolic stability. mdpi.com |

| Plasma Half-life (t½) | Moderate to Long | Reduced metabolic clearance generally leads to a longer half-life. | Compounds with enhanced metabolic stability typically exhibit longer half-lives. nih.gov |

| Primary Metabolizing Enzymes | CYP3A4, CYP2D6 | These are major CYP isoforms responsible for the metabolism of a wide range of xenobiotics, including those with phenethylamine (B48288) scaffolds. | General knowledge of drug metabolism pathways. nih.gov |

| Metabolic Stability in Microsomes | Stable | The electron-withdrawing nature of the CF3 group is predicted to confer resistance to microsomal oxidation. | The C-F bond's strength contributes to high metabolic stability. mdpi.com |

The predicted biotransformation pathway of This compound would likely involve several key reactions. Phase I metabolism is expected to be initiated by oxidation of the N-phenethyl group. This could involve hydroxylation of the phenyl ring or the ethyl bridge. Another potential Phase I reaction is N-dealkylation, which would cleave the phenethyl group to yield 4-(trifluoromethyl)benzamide. Amide hydrolysis, while possible, is generally a slower process for benzamides.

Following Phase I modifications, the resulting metabolites would likely undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. These reactions could include glucuronidation or sulfation of hydroxylated metabolites.

Figure 1: Predicted Biotransformation Pathway of this compound

Excretion Route Prediction

The primary route of excretion for a drug or its metabolites is largely determined by its physicochemical properties, such as lipophilicity (logP) and water solubility. acs.org Highly lipophilic compounds tend to undergo hepatic metabolism followed by biliary excretion, while more hydrophilic and polar compounds are more likely to be eliminated renally. researchgate.netacs.org

For This compound , its predicted physicochemical properties suggest a balance between lipophilicity and polarity. The presence of the trifluoromethyl group increases lipophilicity. researchgate.net Based on its structural features, it is likely to be a neutral compound under physiological pH. In silico predictions of logP for structurally similar molecules suggest a value that would favor metabolic clearance over direct renal excretion for the parent compound. researchgate.net

Therefore, the primary route of excretion is predicted to be through the formation of more polar metabolites via the biotransformation pathways described above, which are then eliminated via the kidneys in urine. A smaller fraction may be excreted in feces via the biliary route.

Table 2: Predicted Excretion Profile of this compound and its Metabolites

| Compound Type | Predicted Primary Excretion Route | Rationale | Supporting Evidence |

| Parent Compound | Hepatic Metabolism followed by Renal Excretion of Metabolites | The parent compound is likely lipophilic, favoring metabolism prior to excretion. | Lipophilic compounds are generally cleared via metabolism. acs.org |

| Phase I Metabolites | Renal Excretion | Hydroxylation increases polarity, favoring renal clearance. | Increased polarity enhances renal excretion. acs.org |

| Phase II Metabolites | Renal Excretion | Glucuronide and sulfate (B86663) conjugates are highly water-soluble and readily excreted by the kidneys. | Conjugation reactions significantly increase water solubility for renal elimination. nih.gov |

Virtual Screening Techniques for Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govyoutube.com This approach can be broadly categorized into ligand-based and structure-based methods. Given a validated active compound like This compound , both approaches can be hypothetically employed to discover new lead compounds with potentially improved properties.

Ligand-based virtual screening relies on the knowledge of known active molecules. One common technique is pharmacophore modeling , which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. benthamdirect.commdpi.com A pharmacophore model could be generated based on the structure of This compound and used to screen large compound databases for molecules that match this pharmacophoric fingerprint. nih.govresearchgate.net

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target. If a target for This compound were known, molecular docking could be used to predict the binding pose and affinity of a large number of compounds to the target's binding site. This allows for the prioritization of compounds for experimental testing.

A hypothetical virtual screening workflow to identify novel lead compounds based on the This compound scaffold could involve the following steps:

Library Preparation: A large, diverse library of commercially available or synthetically accessible compounds would be compiled.

Pharmacophore-Based Filtering: A 3D pharmacophore model would be created based on the key chemical features of This compound , such as the aromatic rings, the amide linker, and the trifluoromethyl group. This model would be used as a rapid filter to select a subset of compounds from the initial library.

Molecular Docking (if target is known): The hits from the pharmacophore screen would then be docked into the binding site of a relevant biological target. The docking scores would be used to rank the compounds based on their predicted binding affinity.

ADMET Filtering: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models would be applied to filter out compounds with predicted unfavorable pharmacokinetic or toxicity profiles. d-nb.info

Visual Inspection and Hit Selection: The top-ranked compounds would be visually inspected for their interactions with the target and their chemical tractability for synthesis and optimization. A final selection of hits would then be proposed for experimental validation.

Table 3: Hypothetical Virtual Screening Cascade for Lead Identification

| Screening Stage | Technique | Purpose | Outcome |

| 1. Initial Filtering | Ligand-Based Pharmacophore Modeling | Rapidly identify compounds with similar chemical features to the lead scaffold. | A focused library of several thousand "pharmacophore-fit" compounds. |

| 2. Pose and Affinity Prediction | Structure-Based Molecular Docking | Predict the binding mode and rank compounds by binding affinity to a specific target. | A ranked list of docked compounds with favorable predicted interactions. |

| 3. Drug-Likeness Assessment | In Silico ADMET Prediction | Eliminate compounds with a high probability of poor pharmacokinetic or safety profiles. | A refined list of hits with predicted acceptable ADMET properties. |

| 4. Final Selection | Visual Inspection and Clustering | Select a diverse set of promising candidates for experimental testing. | A final list of 10-50 high-priority hits for synthesis and biological evaluation. |

Through such a computational workflow, the chemical space around the This compound scaffold can be efficiently explored to identify novel lead compounds for further development. synplechem.comacs.org

Based on a comprehensive search of available scientific literature, there is currently no specific published data for the compound This compound corresponding to the preclinical and in vitro assessments outlined in the request.

Detailed searches for this exact compound did not yield specific results for:

In vitro biochemical assays for enzyme inhibition potency.

Cell-based functional assays for target engagement and pathway activation.

Evaluation of anti-proliferative activity against specific cancer cell lines.

Assessment of anti-mycobacterial activity in cell-based models.

Neuroprotective studies in cellular and organotypic slice models.

Therefore, the requested article focusing solely on the preclinical and in vitro efficacy assessments of this compound cannot be generated at this time due to a lack of available research data in the public domain. Information exists for structurally similar compounds or compounds sharing certain chemical motifs, but not for the specific molecule requested.

Future Directions and Advanced Research Perspectives

Rational Design of Next-Generation Analogs with Enhanced Specificity and Potency

The principles of rational drug design are pivotal in the optimization of lead compounds. For N-phenethyl-4-(trifluoromethyl)benzamide, this approach can systematically guide the synthesis of next-generation analogs with improved therapeutic profiles. By leveraging computational modeling and a deep understanding of structure-activity relationships (SAR), researchers can make targeted modifications to the molecule to enhance its specificity and potency.

Key strategies in the rational design of novel analogs would involve modifications at several key positions of the this compound scaffold. For instance, alterations to the phenethyl group could influence pharmacokinetic properties, while substitutions on the benzamide (B126) ring could fine-tune interactions with the biological target. The trifluoromethyl group, known for its ability to enhance metabolic stability and binding affinity, serves as a critical anchor point for further design iterations. A series of benzamide derivatives containing a benzamidophenyl and phenylacetamidophenyl scaffold were designed and synthesized, leading to the discovery of a compound that exhibited potent anticancer activity and excellent PARP-1 inhibitory effect nih.gov. Similarly, a detailed study on the structure-activity relationship of novel benzyloxy benzamide derivatives led to the discovery of a compound with improved neuroprotective activities nih.gov.

The design process would be iterative, involving cycles of computational prediction, chemical synthesis, and biological evaluation. This data-driven approach minimizes trial-and-error, accelerating the discovery of candidates with superior efficacy and reduced off-target effects. The development of potent benzamide-containing MCHr1 antagonists has been identified through this process, with one compound demonstrating sustained efficacy in a chronic model of weight loss .

| Molecular Moiety | Potential Modifications | Desired Outcome |

| Phenethyl Group | Introduction of heterocyclic rings, alteration of alkyl chain length | Improved pharmacokinetic profile, enhanced target engagement |

| Benzamide Linkage | Isosteric replacement (e.g., with oxadiazole), conformational constraints | Increased metabolic stability, optimized binding geometry |

| Trifluoromethylphenyl Ring | Introduction of additional substituents, positional isomers | Enhanced binding affinity, improved selectivity |

Exploration of Novel Biological Targets for this compound Scaffolds

The benzamide scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. While the initial therapeutic indication for this compound may be established, exploring its potential to modulate other cellular pathways could unveil new therapeutic applications.

High-throughput screening (HTS) of diverse compound libraries against a panel of biological targets is a common strategy for identifying novel activities. The this compound scaffold could be included in such screens to identify unexpected interactions with proteins implicated in various diseases. For example, recent research has identified novel benzamide derivatives as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a crucial enzyme in DNA damage repair and a promising target in cancer therapy nih.gov. Another study highlighted benzamide derivatives as potential glucokinase activators for the treatment of diabetes nih.gov.

Furthermore, computational approaches such as reverse docking, where a ligand is screened against a library of protein structures, can predict potential off-target interactions and new therapeutic targets. This in silico screening can prioritize experimental validation, making the search for novel targets more efficient. The discovery of benzyloxy benzamide derivatives as neuroprotective agents that disrupt the PSD95-nNOS protein-protein interaction illustrates the potential for benzamide scaffolds to modulate non-traditional drug targets nih.gov.

Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the generation of novel molecular structures with desired properties. For this compound, these technologies can significantly accelerate the design-make-test-analyze cycle oxfordglobal.com.

| AI/ML Application | Description | Impact on this compound Research |

| Generative Models | Algorithms that learn from existing molecular data to generate novel chemical structures with desired properties. | De novo design of potent and selective analogs. |

| Predictive Modeling | Machine learning models trained to predict biological activity, ADMET properties, and other relevant characteristics. | Prioritization of synthetic targets and reduction of experimental costs. |

| High-Throughput Screening Analysis | AI-powered analysis of large screening datasets to identify hits and understand structure-activity relationships. | Accelerated identification of lead compounds and optimization strategies. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A deep understanding of a drug's mechanism of action is crucial for its successful development and clinical application. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular response to a compound like this compound.

By treating cells or model organisms with the compound and analyzing the resulting changes across these different molecular layers, researchers can construct detailed molecular networks that reveal the drug's primary targets and downstream effects pharmafeatures.com. This systems-level approach can uncover previously unknown mechanisms of action and identify biomarkers that can be used to predict patient response in clinical trials. A multi-omics approach is capable of measuring changes across a larger and more diverse set of biomolecules, providing a more complete and system-wide picture of drug-induced cellular changes nih.gov.

For example, transcriptomic analysis can reveal which genes are up- or down-regulated in response to the compound, while proteomic analysis can identify changes in protein expression and post-translational modifications. Metabolomic analysis can then shed light on how these changes in gene and protein expression affect cellular metabolism aspect-analytics.com. The integration of these datasets can provide a comprehensive picture of the drug's impact on the biological system nih.gov. An interpretable machine learning model of transcriptomics, epigenomics, metabolomics, and proteomics has been developed to uncover the modes of action of small molecules researchgate.net.

Development of Advanced In Vitro Models for Compound Evaluation

Traditional 2D cell culture models often fail to accurately recapitulate the complexity of human tissues, leading to poor prediction of drug efficacy and toxicity in clinical trials. The development of more physiologically relevant in vitro models, such as 3D cell cultures, organoids, and organs-on-chips, offers a significant opportunity to improve the preclinical evaluation of compounds like this compound.

These advanced models can better mimic the three-dimensional architecture, cell-cell interactions, and mechanical environment of human tissues nih.govfrontiersin.orgcell.comnih.govlabmanager.com. For example, organ-on-a-chip technology uses microfluidic devices to create miniature, functional units of human organs, allowing for the study of drug responses in a more realistic context nih.govmdpi.comamerigoscientific.commicrofluidics-innovation-center.comasme.org. These models can be used to assess the efficacy and toxicity of this compound and its analogs in a human-relevant system, potentially reducing the reliance on animal testing nih.govemulatebio.com.

Q & A

Basic Research Questions

Q. What are the standard synthetic procedures for N-phenethyl-4-(trifluoromethyl)benzamide, and what critical parameters influence reaction yield and purity?

- Methodological Answer : The synthesis typically involves coupling a phenethylamine derivative with 4-(trifluoromethyl)benzoyl chloride under Schotten-Baumann conditions. Key steps include:

- Reaction Setup : Use an ice bath (0°C) to minimize side reactions and maintain an inert atmosphere (argon) to prevent hydrolysis of acid chlorides .

- Stoichiometry : A 1:1 molar ratio of amine to acyl chloride, with excess base (e.g., K₂CO₃) to neutralize HCl byproducts .

- Purification : Post-reaction, dichloromethane is removed via rotary evaporation, and the product is isolated via vacuum filtration. Washing with diethyl ether and water removes unreacted reagents .

- Critical Parameters : Dropwise addition of acyl chloride, strict temperature control, and argon atmosphere are essential for >85% yields .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of phenethyl and trifluoromethyl groups. The trifluoromethyl signal appears as a quartet (~-63 ppm in ¹⁹F NMR) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 322.12) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% for biologically active studies) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis when encountering low yields or side product formation?

- Methodological Answer :

- Side Reaction Mitigation : Use freshly distilled acyl chloride to avoid hydrolysis. Replace K₂CO₃ with Et₃N for faster HCl scavenging in moisture-sensitive conditions .

- Solvent Optimization : Replace CH₂Cl₂ with THF for better solubility of hydrophobic intermediates .

- Temperature Gradients : Gradually increase temperature post-addition (0°C → RT) to balance reactivity and selectivity .

- Yield Improvement : Scale-down experiments (e.g., 10 mmol) identify bottlenecks. For example, extended stirring (8–12 hrs) may improve conversion .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Docking Validation : Re-run molecular docking (e.g., AutoDock Vina) with crystallographic protein structures (PDB IDs) to confirm binding poses. Compare results with mutagenesis data .

- Experimental Triangulation : Use surface plasmon resonance (SPR) to measure binding kinetics (KD) and validate docking-predicted affinities .

- Meta-Analysis : Cross-reference computational results with similar benzamide derivatives (e.g., N-(4-aminophenyl) analogs) to identify structural outliers .

Q. How should researchers handle hazardous byproducts or decomposition during synthesis?

- Methodological Answer :

- Hazard Assessment : Pre-reaction DSC analysis identifies exothermic decomposition risks. For example, anomeric amides may decompose above 70°C .

- Waste Management : Quench unreacted acyl chloride with ice-cold NaHCO₃ before disposal. Use fume hoods and blast shields during scale-up .

- Mutagenicity Screening : Conduct Ames II testing for mutagenic byproducts. For compounds with Ames scores >2, implement closed-system handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.